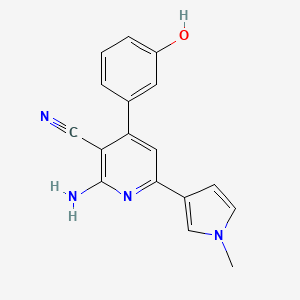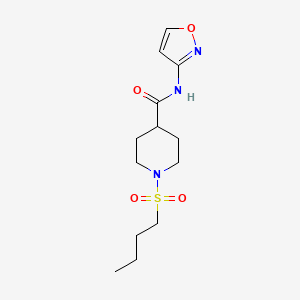
2-amino-4-(3-hydroxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(3-hydroxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile, also known as BHPI, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. BHPI belongs to the class of nicotinonitrile compounds, which have been found to exhibit a range of biological activities. In
作用机制
The mechanism of action of 2-amino-4-(3-hydroxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenases. This compound also appears to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing the activity of inflammatory enzymes. This compound has been shown to improve cognitive function in animal models, possibly through its antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of 2-amino-4-(3-hydroxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile is its potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders. This compound has also been found to have low toxicity, making it a promising candidate for further development. However, this compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on 2-amino-4-(3-hydroxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile. One area of interest is the development of this compound as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of this compound and to evaluate its efficacy in clinical trials. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs targeting similar pathways. Additionally, more research is needed to explore the potential of this compound in the treatment of neurodegenerative disorders and other conditions.
合成方法
2-amino-4-(3-hydroxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile can be synthesized through a multi-step process involving the reaction of 3-hydroxybenzaldehyde with 1-methyl-1H-pyrrole-2-carboxaldehyde, followed by the reaction of the resulting product with 2-aminonicotinonitrile. The final product is obtained by purification through recrystallization.
科学研究应用
2-amino-4-(3-hydroxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been found to protect against oxidative stress and improve cognitive function.
属性
IUPAC Name |
2-amino-4-(3-hydroxyphenyl)-6-(1-methylpyrrol-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-21-6-5-12(10-21)16-8-14(15(9-18)17(19)20-16)11-3-2-4-13(22)7-11/h2-8,10,22H,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUTXAGCZYTSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)O)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,7-diazaspiro[4.5]dec-2-ylmethyl)benzonitrile dihydrochloride](/img/structure/B5463018.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5463021.png)
![4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5463034.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5463046.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5463052.png)
![4-({2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5463058.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5463081.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5463082.png)

![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5463089.png)
![N-{1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5463096.png)
![2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5463117.png)
